molecular formula C11H22N2O2 B041423 trans-N-Boc-1,4-cyclohexanediamine CAS No. 177906-48-8

trans-N-Boc-1,4-cyclohexanediamine

Cat. No. B041423
M. Wt: 214.3 g/mol
InChI Key: FEYLUKDSKVSMSZ-UHFFFAOYSA-N
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Patent
US08273747B2

Procedure details

To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet and temperature probe is added 1,4-diaminocylcohexane P1 (152.2 g, 1332.9 mmol), EtOH (1 L) and t-butyl phenyl carbonate (250 mL, 1351.5 mmol). The reaction mixture is wrapped with Al foil and heated using a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.). A brown solution is obtained and an internal temperature of 73.8° C. is recorded after 2.5 h. After heating for 18 h the now heterogeneous reaction mixture is allowed too cool. The mixture is filtered to remove bis-Boc protected amine, which precipitated as a white solid. The filtrate is concentrated in vacuo to a thick peach colored syrup. The mixture is transferred to an Erlenmeyer flask and the transfer is completed with CH2Cl2 (50 mL). To the mixture H2O (100 mL) is added (pH=9) followed by concentrated HCl (180 mL to pH=2) resulting in the precipitation of the (4-aminocyclohexyl)carbamic acid tert-butyl ester as a hydrochloride salt. The mixture is swirled vigorously until a thick slurry is obtained. Additional CH2Cl2 is added to maximize the amount of precipitate and the slurry is filtered (additional product is obtained from this filtrate #1, as described below). The solid is washed with Et2O (1.4 L). To free-base the HCl salt H2O (500 mL) is added followed by NaOH (2.5N, to pH=12). The mixture is extracted with CH2Cl2 (3×). The combined organic extracts are washed with H2O (3×400 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to give (4-aminocyclohexyl)carbamic acid tert-butyl ester P2a (92.89 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1.[C:9](=O)([O:15]C1C=CC=CC=1)[O:10][C:11]([CH3:14])([CH3:13])[CH3:12]>CCO>[C:11]([O:10][C:9](=[O:15])[NH:1][CH:2]1[CH2:7][CH2:6][CH:5]([NH2:8])[CH2:4][CH2:3]1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCC(CC1)N
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(OC(C)(C)C)(OC1=CC=CC=C1)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 3 L 3-neck RB flask equipped with a mechanical stirrer, condenser with N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
a heating mantle (JKem temperature controller >2 L setting, Tset=100° C.)
CUSTOM
Type
CUSTOM
Details
A brown solution is obtained
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 18 h the now heterogeneous reaction mixture
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
is allowed too cool
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove bis-Boc
CUSTOM
Type
CUSTOM
Details
precipitated as a white solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to a thick peach colored syrup
ADDITION
Type
ADDITION
Details
To the mixture H2O (100 mL) is added (pH=9)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)N)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.